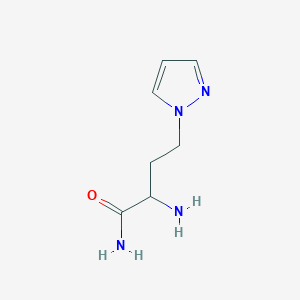
2-Hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetic acid is an organic compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetic acid typically involves the reaction of α-hydroxyamino oximes with ethyl acetoacetate or α-methylacetoacetate. The reaction conditions often include the use of acetic acid as a solvent and a catalyst to facilitate the formation of the oxazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions are typically modified oxazole derivatives with varying functional groups, which can be tailored for specific applications.
Scientific Research Applications
2-Hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammation pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its hydroxyl group and oxazole ring make it a versatile compound for various applications, distinguishing it from other similar oxazole derivatives.
Properties
Molecular Formula |
C6H7NO4 |
|---|---|
Molecular Weight |
157.12 g/mol |
IUPAC Name |
2-hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetic acid |
InChI |
InChI=1S/C6H7NO4/c1-3-2-4(11-7-3)5(8)6(9)10/h2,5,8H,1H3,(H,9,10) |
InChI Key |
ABPZIQNUDOXILV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Thia-2-azaspiro[3.5]nonane](/img/structure/B13527688.png)










